Cas no 892273-48-2 (methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate)

Methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate is a synthetic coumarin derivative featuring a sulfonyl and methoxybenzenesulfonyl substituent, enhancing its reactivity and potential applications in organic synthesis. The compound's structure combines a chromene core with ester and sulfonyl functionalities, making it a versatile intermediate for constructing complex heterocyclic systems. Its electron-withdrawing sulfonyl group and electron-donating methoxy moiety contribute to tunable electronic properties, useful in photochemical or medicinal chemistry research. The methyl ester group offers further derivatization opportunities. This compound is particularly valuable for studying structure-activity relationships in coumarin-based scaffolds or as a precursor for functional materials.
methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate structure
892273-48-2 structure
Product Name:methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate
CAS No:892273-48-2
MF:C18H14O7S
MW:374.364564418793
CID:6123498
PubChem ID:7184987
Update Time:2025-10-28

methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate
    • methyl 3-(4-methoxyphenyl)sulfonyl-2-oxochromene-6-carboxylate
    • SCHEMBL20435604
    • 892273-48-2
    • AB01319293-02
    • methyl 3-((4-methoxyphenyl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate
    • AKOS001763137
    • AB01319293-03
    • F1609-0576
    • NCGC00324300-01
    • 3-(4-Methoxy-benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid methyl ester
    • Inchi: 1S/C18H14O7S/c1-23-13-4-6-14(7-5-13)26(21,22)16-10-12-9-11(17(19)24-2)3-8-15(12)25-18(16)20/h3-10H,1-2H3
    • InChI Key: DLHABOGGCFWJIV-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(C=C(C(OC)=O)C=C2)C=C1S(C1=CC=C(OC)C=C1)(=O)=O

Computed Properties

  • Exact Mass: 374.04602395g/mol
  • Monoisotopic Mass: 374.04602395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 104Ų

methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate Pricemore >>

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Additional information on methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate

Research Briefing on Methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate (CAS: 892273-48-2)

Methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate (CAS: 892273-48-2) is a synthetic coumarin derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the class of sulfonylated coumarins, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this molecule, combining a coumarin core with a 4-methoxybenzenesulfonyl moiety, make it a promising candidate for further pharmacological investigations.

Recent studies have focused on elucidating the synthetic pathways, physicochemical properties, and biological activities of methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for this compound, highlighting its high yield and purity under mild reaction conditions. The study also reported preliminary in vitro screening results, demonstrating moderate inhibitory activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range.

Further investigations into the mechanism of action suggest that this compound may exert its biological effects through multiple pathways. Molecular docking studies indicate potential interactions with key enzymes such as COX-2 and topoisomerase II, which are important targets in cancer therapy. Additionally, the presence of the methoxybenzenesulfonyl group appears to enhance the compound's bioavailability and metabolic stability compared to simpler coumarin derivatives, as evidenced by pharmacokinetic studies in rodent models.

In the context of structure-activity relationship (SAR) studies, researchers have explored various analogs of methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate to optimize its pharmacological profile. A 2024 study published in Bioorganic & Medicinal Chemistry Letters systematically modified the methoxy position on the benzenesulfonyl group and the ester functionality at the 6-position of the coumarin ring. These modifications led to compounds with improved potency and selectivity, particularly against inflammatory markers such as TNF-α and IL-6.

The potential therapeutic applications of this compound extend beyond oncology. Recent preclinical studies have investigated its use in neurodegenerative diseases, with promising results in models of Alzheimer's disease. The compound demonstrated neuroprotective effects by reducing oxidative stress and inhibiting Aβ aggregation, suggesting a potential multi-target approach to disease modification. However, further optimization is needed to enhance blood-brain barrier penetration and reduce potential off-target effects.

From a drug development perspective, methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate presents both opportunities and challenges. While its synthetic accessibility and promising biological activities make it an attractive lead compound, issues such as solubility and metabolic clearance need to be addressed in future medicinal chemistry campaigns. Current research efforts are focusing on prodrug strategies and formulation approaches to overcome these limitations while maintaining the compound's therapeutic potential.

In conclusion, methyl 3-(4-methoxybenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate represents an interesting chemical scaffold with multiple potential therapeutic applications. Ongoing research continues to explore its full pharmacological potential, with particular emphasis on structure optimization and mechanism elucidation. As the understanding of this compound's biological activities deepens, it may serve as a valuable tool compound or even progress to clinical development for specific indications in the coming years.

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